5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole
Overview
Description
5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole is a complex organic compound with a molecular formula of C17H22N2O5S and a molecular weight of 366.43 g/mol . This compound features a pyrrolidine ring, an oxazole ring, and a dimethoxybenzenesulfonyl group, making it a unique and versatile molecule in various scientific research fields.
Preparation Methods
The reaction conditions often include the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Scientific Research Applications
5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and oxazole ring play crucial roles in binding to target proteins or enzymes, influencing their activity and leading to various biological effects . The dimethoxybenzenesulfonyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other similar compounds, 5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyrrolidine-2,5-dione: Known for its versatility in drug discovery.
3-(Propan-2-yl)-1,2-oxazole: Another oxazole derivative with different substituents.
2,5-Dimethoxybenzenesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures. These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
IUPAC Name |
5-[1-(2,5-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]-3-ethyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-4-12-10-16(24-18-12)14-6-5-9-19(14)25(20,21)17-11-13(22-2)7-8-15(17)23-3/h7-8,10-11,14H,4-6,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCTWNNDYSXFDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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